Imidafenacin (KRP-197/ONO-8025, 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide) is a new antimuscarinic drug developed for the treatment of overactive bladder [, ]. It exhibits a high affinity for M3 and M1 muscarinic receptor subtypes and a low affinity for the M2 subtype []. This selectivity profile suggests that imidafenacin may have fewer side effects compared to other antimuscarinics [].
Imidafenacin exerts its therapeutic effect by acting as an antagonist of muscarinic receptors, primarily targeting the M3 and M1 subtypes []. By blocking these receptors, it inhibits the involuntary contractions of the bladder muscle, thus reducing the urgency and frequency of urination associated with overactive bladder.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2